2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride
Description
Properties
IUPAC Name |
2-(methylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS.ClH/c1-9-4-6-10-5-2-3-13-7(5)8(12)11-6;/h2-3,9H,4H2,1H3,(H,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVCRTKXDVMDSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(C(=O)N1)SC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673821 | |
| Record name | 2-[(Methylamino)methyl]thieno[3,2-d]pyrimidin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923216-51-7 | |
| Record name | 2-[(Methylamino)methyl]thieno[3,2-d]pyrimidin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride is the Cytochrome bd oxidase (Cyt-bd) . This enzyme is a crucial component of the respiratory chain in Mycobacterium tuberculosis.
Mode of Action
This compound interacts with its target, the Cytochrome bd oxidase, by inhibiting its function. This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis.
Biochemical Pathways
The inhibition of Cytochrome bd oxidase affects the respiratory chain of Mycobacterium tuberculosis. This disruption leads to a decrease in ATP production, which is essential for the survival and proliferation of the bacteria.
Result of Action
The result of the action of this compound is the significant antimycobacterial activity against Mycobacterium tuberculosis. The compound exhibits very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression level of the Cytochrome bd oxidase-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy
Biochemical Analysis
Biochemical Properties
2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with various biomolecules. This compound has been shown to interact with enzymes such as cytochrome bd oxidase and tubulin. The interaction with cytochrome bd oxidase inhibits the enzyme’s activity, which is crucial for the energy metabolism of certain bacteria, making it a potential target for antibacterial therapy. Additionally, the compound binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and thus affecting cell division and proliferation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative activity by inducing G2/M phase arrest and apoptosis. It also inhibits tumor cell migration and invasion, which are critical steps in cancer metastasis. Furthermore, the compound has shown significant antibacterial activity against strains such as Mycobacterium tuberculosis and Mycobacterium bovis, highlighting its potential as an antimicrobial agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the colchicine-binding site on tubulin, preventing tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, the inhibition of cytochrome bd oxidase by this compound disrupts the electron transport chain in bacteria, leading to reduced ATP production and bacterial cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to potential degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and bacterial infections without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window. These findings underscore the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with P-glycoprotein, which affects its cellular uptake and efflux. This interaction can influence the compound’s localization and accumulation in different tissues, impacting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound predominantly localizes to the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins. Additionally, it may be directed to specific cellular compartments through targeting signals or post-translational modifications, influencing its biological effects.
Biological Activity
2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride, with the CAS number 923216-51-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
The biological activity of thieno[3,2-d]pyrimidine derivatives, including the hydrochloride form of 2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one, is primarily attributed to their interaction with various biological targets, including enzymes and receptors involved in disease pathways. The compound exhibits potential as an antibacterial and anticancer agent.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thieno[3,2-d]pyrimidine derivatives. A screening campaign against Mycobacterium tuberculosis identified these compounds as promising antibacterial agents due to their ability to form highly antimycobacterial metabolites through enzymatic activation by nitroreductase .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed:
- Enhanced anti-Gram-positive activity against strains such as Staphylococcus aureus (including MRSA).
- Moderate activity against certain Gram-negative bacteria .
Anticancer Activity
The compound has shown significant cytotoxic effects in various cancer cell lines. For instance:
- In vitro studies demonstrated that certain derivatives exhibited potent inhibitory effects on the PI3K pathway, which is crucial for cancer cell proliferation. Specifically, compounds derived from thieno[2,3-d]pyrimidine scaffolds showed IC50 values indicating strong antiproliferative activity against breast cancer cell lines (e.g., T-47D) .
Notable Findings
- Cytotoxicity : Compounds VIb and IIIa demonstrated over 70% inhibition in breast cancer cell lines.
- Enzymatic Inhibition : VIb showed 72% and 84% inhibition on PI3Kβ and PI3Kγ isoforms respectively .
Case Studies
- Study on Antimicrobial Activity :
- Evaluation of Anticancer Properties :
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cancer progression .
Antiviral Properties
Another area of interest is the antiviral activity of thieno[3,2-d]pyrimidine derivatives. Some studies have demonstrated that these compounds can inhibit viral replication by interfering with viral enzymes or host cell pathways necessary for viral life cycles. This makes them potential candidates for the development of antiviral drugs targeting diseases such as HIV and hepatitis C .
Neurological Applications
The compound's structure suggests possible interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders. Research into similar thieno[3,2-d]pyrimidine derivatives has indicated potential neuroprotective effects, which may be beneficial in conditions like Alzheimer's disease and Parkinson's disease .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the efficacy of a thieno[3,2-d]pyrimidine derivative similar to 2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride against breast cancer cells. The results showed a dose-dependent inhibition of cell growth and significant apoptosis induction compared to control groups. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Study 2: Antiviral Activity Against HIV
In another investigation, researchers evaluated the antiviral properties of thieno[3,2-d]pyrimidine compounds against HIV. The study found that these compounds could effectively reduce viral load in infected cell cultures by inhibiting reverse transcriptase activity. This suggests that modifications to the methylamino group could enhance antiviral efficacy and selectivity .
Study 3: Neuroprotective Effects
A recent study explored the neuroprotective effects of thieno[3,2-d]pyrimidine derivatives in models of neurodegeneration. The findings indicated that these compounds could mitigate oxidative stress and inflammation in neuronal cells, supporting their potential use in treating neurodegenerative diseases .
Summary Table of Applications
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse biological activities depending on substituents. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations :
- Hydrochloride Salt : The hydrochloride form of the target compound likely improves aqueous solubility compared to neutral analogs like 2-(methylthio) derivatives .
- Aryl Groups (e.g., methoxyphenyl): Contribute to π-π stacking interactions but reduce solubility due to hydrophobicity .
Anticancer Activity
- EGFR/VEGFR-2 Inhibition: Thieno[3,2-d]pyrimidines with pyrrolidin-2-ylethynyl or benzylindole substituents show potent inhibition of EGFR and VEGFR-2, with IC₅₀ values in the nanomolar range . The methylaminomethyl group in the target compound may modulate kinase selectivity due to its basic nature.
- Cdc7/Cdk9 Inhibition: Analogous compounds like XL413 (benzofuropyrimidinone) inhibit kinases involved in cell cycle progression . Structural differences (thieno vs. benzofuro core) may alter binding affinity.
Antiplatelet Activity
- P2Y12 Receptor Antagonism: Thienopyridines (e.g., clopidogrel) are prodrugs requiring metabolic activation. The target compound’s pyrimidinone core lacks the disulfide bridge critical for P2Y12 inhibition, suggesting divergent mechanisms .
Preparation Methods
General Synthetic Strategy for Thieno[3,2-d]pyrimidin-4(3H)-one Core
The thieno[3,2-d]pyrimidin-4(3H)-one core is typically synthesized via cyclization reactions involving aminothiophene derivatives and carbonyl or isothiocyanate reagents. Key methods include:
Cyclization with Formamide: Aminothiophene substrates are heated with excess formamide to induce ring closure, yielding thieno[3,2-d]pyrimidin-4(3H)-one isomers under mild to high temperatures with moderate to good yields (60–65%).
Condensation with Ethoxycarbonyl Isothiocyanate: This method involves reacting aminothiophene carboxylates with ethoxycarbonyl isothiocyanate in dimethylformamide (DMF) to form thiourea intermediates. Subsequent reaction with primary alkylamines, coupling agents like EDCI·HCl, and bases such as triethylamine leads to guanidine intermediates that cyclize upon heating to afford substituted thieno[3,2-d]pyrimidin-4(3H)-ones.
Use of Potassium Cyanate or Thiocyanate: Cyclocondensation of ethyl aminothiophene carboxylates with potassium cyanate or thiocyanate in acidic media (e.g., acetic acid or hydrochloric acid in refluxing 1,4-dioxane) yields thieno[3,2-d]pyrimidine-2,4-diones or 2-thioxo derivatives with yields ranging from 58% to 91%.
Specific Preparation of 2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one
The compound of interest, 2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride, can be prepared via a modification of the ethoxycarbonyl isothiocyanate condensation route:
Formation of Thiourea Carbamate Intermediate: The starting aminothiophene derivative is reacted with ethoxycarbonyl isothiocyanate in DMF at room temperature to generate a thiourea carbamate intermediate.
Reaction with Methylamine: The intermediate is then treated with methylamine in the presence of coupling agents such as 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) and triethylamine. This step forms a guanidine intermediate.
Cyclization and Deprotection: Heating the reaction mixture (typically around 170 °C) induces cyclization to form the thieno[3,2-d]pyrimidin-4(3H)-one core substituted at the 2-position with a methylaminomethyl group.
Formation of Hydrochloride Salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid, improving stability and solubility.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thiourea intermediate formation | Aminothiophene + ethoxycarbonyl isothiocyanate in DMF | Not isolated | Room temperature, intermediate step |
| Guanidine intermediate formation | Methylamine + EDCI·HCl + triethylamine | Not isolated | Room temperature |
| Cyclization | Heating at ~170 °C | 42–70 | Yield depends on substituents |
| Hydrochloride salt formation | Treatment with HCl | Quantitative | Improves solubility and stability |
Analytical Data Supporting Preparation
NMR Spectroscopy: ^1H and ^13C NMR data confirm the presence of the thieno[3,2-d]pyrimidin-4(3H)-one core and the methylaminomethyl substituent.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the expected molecular formula.
Melting Point: The hydrochloride salt typically exhibits a sharp melting point indicative of purity.
Q & A
Q. What are the standard synthetic routes for preparing 2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives, and how are their structures confirmed?
- Methodological Answer : Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are typically synthesized via cyclization reactions. For example, a common approach involves reacting substituted thiophene precursors with formamide under reflux to form the pyrimidinone core, followed by functionalization at the 2-position using methylamine derivatives . Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy : Identifies carbonyl (C=O) and amine (N-H) stretches (e.g., 1670–1700 cm⁻¹ for C=O) .
- NMR : H and C NMR confirm substituent integration and electronic environments. For instance, the methylamino group in the target compound would show a singlet near δ 2.5 ppm in H NMR .
- HRMS : Validates molecular formula (e.g., calculated vs. observed m/z for [M+H]) .
Q. How can researchers optimize reaction conditions to improve yields in Pd-catalyzed cross-coupling reactions for thieno[3,2-d]pyrimidinone derivatives?
- Methodological Answer : Pd-catalyzed C–C or C–N couplings (e.g., Sonogashira or Buchwald-Hartwig reactions) require careful optimization:
- Catalyst system : Pd(PPh) or Pd(OAc) with ligands like XPhos enhances reactivity .
- Solvent and temperature : Dichloromethane/methanol mixtures at 60–80°C balance solubility and reaction kinetics .
- Substrate ratios : A 1:1.2 molar ratio of aryl halide to coupling partner minimizes side reactions .
Example: Synthesis of 6-[(4-methylphenyl)ethynyl] derivatives achieved 23% yield using Pd(PPh) in cyclohexane/ethanol .
Q. What are the key steps in characterizing the hydrochloride salt form of this compound?
- Methodological Answer :
- Salt formation : React the free base with HCl in ethanol, followed by precipitation and recrystallization .
- Titration : Confirm stoichiometry via elemental analysis (e.g., Cl content).
- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures .
Advanced Research Questions
Q. How do structural modifications at the 2- and 6-positions of the thieno[3,2-d]pyrimidinone scaffold affect dihydrofolate reductase (DHFR) inhibitory activity?
- Methodological Answer :
- Activity assays : Use recombinant DHFR enzymes (e.g., from Plasmodium falciparum) to measure IC values via spectrophotometric NADPH oxidation .
- SAR analysis :
- 2-position : Methylamino groups enhance solubility and binding affinity compared to bulkier substituents .
- 6-position : Aryl groups (e.g., 4-chlorophenyl) improve inhibitory potency by 3–5-fold due to hydrophobic interactions .
- Data validation : Compare kinetic data (K) with molecular docking simulations (e.g., AutoDock Vina) .
Q. What experimental strategies resolve contradictions in reported antiplasmodial activities of thieno[3,2-d]pyrimidinone derivatives?
- Methodological Answer :
- Standardized assays : Use synchronized P. falciparum cultures (e.g., strain 3D7) under 5% CO/1% O to replicate physiological conditions .
- Control compounds : Include chloroquine and pyrimethamine as references to normalize data across studies .
- Data reconciliation : Meta-analysis of substituent effects (e.g., electron-withdrawing groups at C6 correlate with IC < 1 µM) .
Q. How can researchers design a high-throughput screening (HTS) protocol to evaluate anticancer activity of novel thieno[3,2-d]pyrimidinones?
- Methodological Answer :
- Cell lines : Use panels like NCI-60 or patient-derived xenograft (PDX) models for diversity .
- Endpoint assays : ATP-based viability (CellTiter-Glo) and apoptosis markers (Annexin V/PI) at 48–72 hours .
- Dose-response : Test 0.1–100 µM concentrations; prioritize compounds with selectivity indices >10 .
Example: Derivatives with 4-methoxyphenyl groups showed GI values of 2.5 µM in MCF-7 cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
